molecular formula C11H8Cl2N2O3 B1407098 Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 68496-92-4

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B1407098
CAS No.: 68496-92-4
M. Wt: 287.1 g/mol
InChI Key: BIWFTEBGQSWXII-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of ethyl 3,4-dichlorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and functionalized phenyl derivatives.

Scientific Research Applications

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring is crucial for its stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
  • Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
  • Ethyl 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly enhances its biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-15-14-9(18-10)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWFTEBGQSWXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 3
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

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